Conformational Locking: The Tert-Butyl Group Biases Reactivity Compared to Unsubstituted Analogs
The 4-tert-butyl substituent acts as a powerful conformational lock, which directly impacts the reactivity of the carbonyl group. Studies on the analogous acid show that in t-pentyl alcohol, the rate coefficient for trans-4-t-butylcyclohexanecarboxylic acid is lower than that for the conformationally mobile cyclohexanecarboxylic acid [1]. This provides a direct, quantitative basis for reactivity differences that will be inherited and amplified in the more reactive anhydride form due to the presence of two such locked units.
| Evidence Dimension | Esterification Rate with Diazodiphenylmethane |
|---|---|
| Target Compound Data | Reaction rate is measurably lower than the unsubstituted analog (precise coefficient not provided in abstract). |
| Comparator Or Baseline | Cyclohexanecarboxylic acid; its rate coefficient is higher than that of the trans-4-t-butyl derivative in t-pentyl alcohol. |
| Quantified Difference | The rate coefficient for the target acid is lower than that for cyclohexanecarboxylic acid, confirming a significant steric influence on reactivity. |
| Conditions | Esterification with diazodiphenylmethane in t-pentyl alcohol at 30°C [1]. |
Why This Matters
For procurement, this confirms the compound's role as a structurally well-defined, sterically demanding reagent that will not behave like a simple, flexible analog during acylation.
- [1] Chapman, N. B., Ehsan, A., Shorter, J., & Toyne, K. J. (1967). Conformation and reactivity. Part V. Kinetics of the esterification with diazodiphenylmethane in methanol, ethanol, or t-pentyl alcohol... J. Chem. Soc. B, 256-260. View Source
